molecular formula C19H22O3 B10757311 6,7,8,9-Tetrahydro-4-hydroxy-3-(1-phenylpropyl)cyclohepta[b]pyran-2-one

6,7,8,9-Tetrahydro-4-hydroxy-3-(1-phenylpropyl)cyclohepta[b]pyran-2-one

Cat. No.: B10757311
M. Wt: 298.4 g/mol
InChI Key: YKJXQZGJGDTEOC-AWEZNQCLSA-N
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Description

6,7,8,9-TETRAHYDRO-4-HYDROXY-3-(1-PHENYLPROPYL)CYCLOHEPTA[B]PYRAN-2-ONE is an organic compound belonging to the class of cycloheptapyrans. These are organic heterocyclic compounds containing a cycloheptane derivative fused to a pyran ring . The compound has a molecular formula of C19H22O3 and a molecular weight of 298.3762 g/mol

Preparation Methods

The synthesis of 6,7,8,9-TETRAHYDRO-4-HYDROXY-3-(1-PHENYLPROPYL)CYCLOHEPTA[B]PYRAN-2-ONE involves several steps. One common method includes the cycloaddition of enols and enals, which results in the formation of the cycloheptapyran ring . The reaction typically requires functionalized cyclohexane-1,3-diones or 4-hydroxypyrones as active methylene compounds . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

6,7,8,9-TETRAHYDRO-4-HYDROXY-3-(1-PHENYLPROPYL)CYCLOHEPTA[B]PYRAN-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

6,7,8,9-TETRAHYDRO-4-HYDROXY-3-(1-PHENYLPROPYL)CYCLOHEPTA[B]PYRAN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6,7,8,9-TETRAHYDRO-4-HYDROXY-3-(1-PHENYLPROPYL)CYCLOHEPTA[B]PYRAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6,7,8,9-TETRAHYDRO-4-HYDROXY-3-(1-PHENYLPROPYL)CYCLOHEPTA[B]PYRAN-2-ONE can be compared with other cycloheptapyrans and related compounds. Similar compounds include:

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

4-hydroxy-3-[(1S)-1-phenylpropyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-2-one

InChI

InChI=1S/C19H22O3/c1-2-14(13-9-5-3-6-10-13)17-18(20)15-11-7-4-8-12-16(15)22-19(17)21/h3,5-6,9-10,14,20H,2,4,7-8,11-12H2,1H3/t14-/m0/s1

InChI Key

YKJXQZGJGDTEOC-AWEZNQCLSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C2=C(C3=C(CCCCC3)OC2=O)O

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=C(CCCCC3)OC2=O)O

Origin of Product

United States

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